molecular formula C9H9BrFNO4 B8126463 1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene

1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene

Cat. No.: B8126463
M. Wt: 294.07 g/mol
InChI Key: OEPMIIDAGPEEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene is an organic compound with the molecular formula C9H9BrFNO4. This compound is characterized by the presence of bromine, fluorine, methoxy-ethoxy, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-(2-methoxy-ethoxy)-5-nitro-benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy-ethoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Sodium amide (NaNH2) in liquid ammonia.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of 3-fluoro-2-(2-methoxy-ethoxy)-5-nitro-aniline.

    Reduction: Formation of 1-Bromo-3-fluoro-2-(2-methoxy-ethoxy)-5-amino-benzene.

    Oxidation: Formation of 1-Bromo-3-fluoro-2-(2-methoxy-ethoxy)-5-nitro-benzaldehyde.

Scientific Research Applications

1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition due to its functional groups.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the nitro group may interact with enzymes or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroanisole: Similar structure but lacks the nitro and methoxy-ethoxy groups.

    1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-methylbenzene: Similar but has a methyl group instead of a nitro group.

Uniqueness

1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene is unique due to the combination of bromine, fluorine, methoxy-ethoxy, and nitro groups, which confer specific reactivity and properties not found in the similar compounds listed above.

Properties

IUPAC Name

1-bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO4/c1-15-2-3-16-9-7(10)4-6(12(13)14)5-8(9)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPMIIDAGPEEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.